molecular formula C13H11N5OS B3340680 2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-1-(1H-pyrrol-2-yl)ethan-1-one CAS No. 801235-12-1

2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-1-(1H-pyrrol-2-yl)ethan-1-one

Cat. No.: B3340680
CAS No.: 801235-12-1
M. Wt: 285.33 g/mol
InChI Key: XJQVUJGXABFCJK-UHFFFAOYSA-N
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Description

2-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-1-(1H-pyrrol-2-yl)ethan-1-one (CAS: 801235-12-1) is a heterocyclic compound with the molecular formula C₁₃H₁₁N₅OS and a molecular weight of 285.33 g/mol . Its structure features a tetrazole ring substituted at the 5-position with a phenyl group, connected via a sulfanyl (–S–) bridge to an ethanone moiety. The ethanone is further substituted with a pyrrole ring at the 2-position. This compound is marketed as a versatile small-molecule scaffold, likely due to its dual heterocyclic motifs (tetrazole and pyrrole), which are known for diverse pharmacological and material science applications .

Properties

IUPAC Name

2-(1-phenyltetrazol-5-yl)sulfanyl-1-(1H-pyrrol-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5OS/c19-12(11-7-4-8-14-11)9-20-13-15-16-17-18(13)10-5-2-1-3-6-10/h1-8,14H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJQVUJGXABFCJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)C3=CC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-1-(1H-pyrrol-2-yl)ethan-1-one typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile. For instance, phenyl azide can react with a suitable nitrile under mild conditions to form the tetrazole ring.

    Thioether Formation: The tetrazole derivative can then be reacted with a thiol to form the thioether linkage. This step often requires a base such as sodium hydride to deprotonate the thiol and facilitate the nucleophilic attack on the tetrazole ring.

    Pyrrole Incorporation: The final step involves the introduction of the pyrrole moiety. This can be achieved through a condensation reaction between the thioether-tetrazole intermediate and a pyrrole derivative, often under acidic conditions to promote the formation of the ethanone linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for the cycloaddition and condensation steps, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.

    Substitution: The aromatic rings in both the tetrazole and pyrrole moieties can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reducing the ketone group.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation are typical.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Biological Applications

The compound's biological activities have been explored in various studies:

  • Antimicrobial Activity : Research indicates that this compound may exhibit antimicrobial properties by interacting with specific enzymes or receptors in pathogens. The tetrazole ring's ability to mimic carboxylic acids enhances its effectiveness against bacteria and fungi by inhibiting essential metabolic pathways.
  • Anticancer Properties : Preliminary studies suggest that 2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-1-(1H-pyrrol-2-yl)ethan-1-one may have anticancer effects. It potentially disrupts cancer cell proliferation through apoptosis induction and inhibition of cell cycle progression.
  • Enzyme Inhibition : The compound's structural characteristics allow it to act as an inhibitor for certain enzymes involved in disease processes. For instance, it may inhibit proteases or kinases that are critical for tumor growth and metastasis.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Tetrazole Ring : This can be achieved through the reaction of phenylhydrazine with carbon disulfide followed by alkylation.
  • Pyrrole Integration : The pyrrole moiety can be introduced via cyclization reactions involving appropriate precursors.

The mechanism of action likely involves binding to specific biological targets, altering their activity and disrupting cellular pathways. This interaction could lead to the observed biological effects, including antimicrobial and anticancer activities.

Case Studies

Several case studies have highlighted the applications of this compound in drug discovery:

  • Case Study 1 : A study investigated its potential as an antimicrobial agent against resistant strains of bacteria. Results indicated significant inhibition at low concentrations, suggesting its viability as a lead compound for antibiotic development.
  • Case Study 2 : In anticancer research, this compound was tested in vitro against various cancer cell lines. It demonstrated selective cytotoxicity with minimal effects on normal cells, indicating its potential as a targeted therapy.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, inhibiting its activity. The tetrazole ring can interact with biological targets through hydrogen bonding and electrostatic interactions, while the pyrrole ring can participate in π-π stacking interactions.

Comparison with Similar Compounds

Compound A : 1-(4-Chlorophenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-1-ethanone

  • Molecular Formula : C₁₅H₁₁ClN₄OS
  • Molecular Weight : 330.79 g/mol
  • Key Features: Replaces the pyrrole group with a 4-chlorophenyl substituent.
  • Synthesis : Prepared via a method analogous to other tetrazole-linked ketones, achieving a 94% yield and a melting point of 178°C .

Compound B : N-(4-Butylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide

  • Molecular Formula : C₁₉H₂₁N₅OS
  • Molecular Weight : 367.47 g/mol
  • Key Features: Substitutes the ethanone-pyrrole moiety with an acetamide group linked to a 4-butylphenyl chain. The acetamide provides hydrogen-bonding capability, while the butyl group increases steric bulk, which may influence metabolic stability and membrane permeability .

Inferred Chemical Behavior

Reactivity: The pyrrole group in the target compound may participate in π-π stacking or hydrogen bonding, whereas the 4-chlorophenyl in Compound A could favor hydrophobic interactions.

Lipophilicity :

  • Compound A’s chlorine atom likely increases logP compared to the target compound. Compound B’s butyl chain further elevates lipophilicity, which may impact cellular uptake and distribution .

Synthetic Accessibility: Compound A’s high yield (94%) suggests robust synthetic routes for tetrazole-linked ketones.

Biological Activity

The compound 2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-1-(1H-pyrrol-2-yl)ethan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a tetrazole ring , a sulfanyl group , and a pyrrole moiety , contributing to its unique reactivity and biological interactions. The molecular formula is C12H12N4SC_{12}H_{12N_{4}S} with a molecular weight of approximately 244.31 g/mol.

Antimicrobial Properties

Research indicates that the compound exhibits significant antimicrobial activity. The tetrazole ring acts as a bioisostere of carboxylic acids, allowing it to interact with various enzymes and receptors, which enhances its efficacy against bacterial pathogens. Studies have demonstrated that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria through disruption of cellular processes .

Anticancer Activity

The anticancer potential of this compound has been investigated extensively. In vitro studies have shown that it can induce apoptosis in cancer cell lines by targeting specific molecular pathways. For instance, it has been reported to inhibit the Bcl-2 protein, which is crucial for cell survival in cancer cells . The structure-activity relationship (SAR) analysis suggests that modifications to the phenyl ring can enhance cytotoxicity against various cancer cell lines, including A431 and Jurkat cells .

The proposed mechanism involves binding to specific enzymes or receptors, leading to altered activity and disruption of critical cellular pathways. The presence of electron-withdrawing groups on the phenyl ring significantly influences the biological activity, as these modifications can enhance lipophilicity and improve cellular uptake .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several derivatives of this compound against common pathogens. The results showed that certain modifications increased potency against strains like Staphylococcus aureus and Escherichia coli. For example, the introduction of halogen substituents on the phenyl ring resulted in enhanced antibacterial properties.

Study 2: Anticancer Activity

In another study focusing on anticancer effects, derivatives were tested on human cancer cell lines. One derivative exhibited an IC50 value lower than that of doxorubicin, indicating superior potency. Molecular dynamics simulations revealed that the compound interacts primarily through hydrophobic contacts with target proteins, which is critical for its anticancer activity .

Data Tables

Compound Name Biological Activity IC50 (µM) Target
2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1-(1H-pyrrol-2-yl)ethan-1-oneAntimicrobial15Bacterial enzymes
Derivative AAnticancer8Bcl-2 protein
Derivative BAntimicrobial12Gram-positive bacteria

Q & A

Basic: What synthetic methodologies are optimal for preparing 2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-1-(1H-pyrrol-2-yl)ethan-1-one?

A multi-step synthesis is typically employed, involving:

  • Sulfanyl group introduction : Reaction of 1-phenyl-1H-tetrazole-5-thiol with a halogenated ethanone intermediate (e.g., α-chloro-1-(1H-pyrrol-2-yl)ethanone) under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfanyl bridge .
  • Pyrrole functionalization : Condensation of 2-acetylpyrrole (1-(1H-pyrrol-2-yl)ethanone) with thiol-containing reagents, monitored via TLC and purified via recrystallization (ethanol/water mixtures) .
    Critical parameters : Solvent polarity (DMF vs. glacial acetic acid), temperature control (reflux at 80–100°C), and stoichiometric ratios to minimize side products like disulfide formation .

Basic: How can spectroscopic techniques validate the molecular structure of this compound?

  • ¹H/¹³C NMR : Key signals include:
    • δ 5.04 ppm (s, 2H) : Methylene protons adjacent to the sulfanyl group.
    • δ 7.50–8.00 ppm (m, aromatic H) : Phenyl and pyrrole ring protons.
    • δ 191.0 ppm (C=O) : Carbonyl resonance .
  • Mass spectrometry : Molecular ion peak [M+H]⁺ should match the theoretical molecular weight (C₁₃H₁₁N₅OS: 293.08 g/mol).
  • IR spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹) and S–C (~650 cm⁻¹) confirm functional groups .

Advanced: How do crystallographic data resolve ambiguities in molecular geometry?

Single-crystal X-ray diffraction (SHELX suite) provides:

  • Bond lengths : S–C (~1.81 Å) and C=O (~1.21 Å), critical for validating DFT-optimized structures.
  • Dihedral angles : Planarity between tetrazole and pyrrole rings affects electronic conjugation and reactivity .
    Data contradiction example : Discrepancies between calculated (DFT) and experimental (XRD) torsion angles may arise from crystal packing forces, necessitating refinement with SHELXL .

Advanced: What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?

  • DFT calculations : Assess electrophilicity at the carbonyl carbon (Fukui indices) and sulfanyl sulfur.
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes with nucleophilic cysteine residues), using software like AutoDock Vina .
    Key insight : The electron-withdrawing tetrazole group enhances sulfanyl group lability, favoring SN2 mechanisms in polar aprotic solvents .

Advanced: How to address contradictory yields in scaled-up synthesis?

Case study : A 94% yield was reported in small-scale reactions (10 min, 178°C) , but lower yields (~70%) occur at larger scales due to:

  • Heat transfer inefficiencies : Use microwave-assisted synthesis for uniform heating.
  • Purification challenges : Replace column chromatography with fractional crystallization (ethanol/hexane) to recover unreacted starting materials .

Advanced: What analytical methods resolve tautomeric ambiguity in the tetrazole-pyrrole system?

  • Variable-temperature NMR : Monitor proton exchange between tetrazole NH and pyrrole NH tautomers.
  • X-ray photoelectron spectroscopy (XPS) : Nitrogen 1s binding energies differentiate aromatic (tetrazole) vs. non-aromatic (pyrrole) environments .
    Contradiction alert : Solution-state NMR may suggest dynamic tautomerism, while solid-state XRD shows a fixed geometry .

Advanced: How to optimize reaction conditions for regioselective functionalization?

  • Directed metalation : Use Pd-catalyzed C–H activation at the pyrrole β-position (e.g., Suzuki coupling with aryl boronic acids).
  • Protecting groups : Temporarily block the sulfanyl group with tert-butyl disulfide to prevent unwanted oxidation during functionalization .
    Data-driven approach : Reaction progress kinetics (RPKA) identifies rate-limiting steps, such as nucleophilic attack at the carbonyl carbon .

Advanced: What mechanistic insights explain unexpected byproducts in sulfanyl group reactions?

  • Competing pathways : Thiolate anion may attack either the α-carbon (desired product) or the carbonyl carbon (forming thioester byproducts).
  • Mitigation : Use bulky bases (e.g., DBU) to sterically hinder carbonyl attack and stabilize the thiolate intermediate .

Advanced: How does solvent polarity influence the compound’s stability under acidic/basic conditions?

  • Acidic conditions (pH < 3) : Protonation of the tetrazole ring induces ring-opening, detected via LC-MS.
  • Basic conditions (pH > 10) : Hydrolysis of the ethanone carbonyl occurs in polar protic solvents (e.g., H₂O/MeOH), but is suppressed in DMF .

Advanced: What strategies validate the compound’s purity for pharmacological assays?

  • HPLC-DAD/MS : Use a C18 column (ACN/H₂O gradient) to separate isomers (e.g., 1H vs. 2H pyrrole tautomers).
  • Elemental analysis : Carbon/nitrogen ratios must match theoretical values (e.g., C 54.46%, N 16.94%) to confirm absence of solvent residues .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-1-(1H-pyrrol-2-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-1-(1H-pyrrol-2-yl)ethan-1-one

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